3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride
Description
3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride is a piperazine derivative featuring a propionic acid backbone and a 2-hydroxyethyl substituent on the piperazine ring. The dihydrochloride salt form enhances solubility and stability, a common strategy in pharmaceutical development to improve bioavailability . Piperazine derivatives are widely utilized in medicinal chemistry due to their ability to modulate receptor binding, particularly in the central nervous system (CNS), allergy, and psychiatric therapeutics .
Properties
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.2ClH/c12-8-7-11-5-3-10(4-6-11)2-1-9(13)14;;/h12H,1-8H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSFLIGFNMXBLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps:
Preparation of N-(2-hydroxyethyl)piperazine:
This intermediate is synthesized by reacting piperazine with ethylene oxide or 2-bromoethanol under basic conditions, introducing the hydroxyethyl group at the nitrogen atom.Alkylation with Propionic Acid Derivatives:
The hydroxyethylpiperazine is then alkylated with a suitable electrophile, such as ethyl 2-bromo-2-methylpropanoate, under basic conditions (e.g., cesium carbonate, sodium hydride) in polar aprotic solvents like DMSO or DMF.Hydrolysis to the Free Acid:
The esterified product undergoes hydrolysis using acids or bases to produce the free propionic acid derivative.
Research Findings:
A study reported the synthesis of similar piperazine derivatives via alkylation with ethyl 2-bromo-2-methylpropanoate in DMSO with cesium carbonate as base, yielding the ester in high purity and yield (~82%).
The hydroxyethylpiperazine was prepared through reaction with ethylene oxide, achieving yields of approximately 83.7% under mild conditions with carbon tetrabromide and triphenylphosphine in dichloromethane.
Hydroxyethylation Using Ethylene Oxide or 2-Bromoethanol
Hydroxyethyl groups are typically introduced via nucleophilic substitution reactions:
Reaction with Ethylene Oxide:
Under basic conditions, piperazine reacts with ethylene oxide to form N-(2-hydroxyethyl)piperazine. This process is efficient and yields high purity products.Reaction with 2-Bromoethanol:
Alternatively, 2-bromoethanol can alkylate piperazine in the presence of a base, providing the hydroxyethyl derivative.
Data Table 1: Hydroxyethylation Methods
| Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Ethylene oxide addition | Piperazine + Ethylene oxide | Basic aqueous or solvent medium, 25-50°C | ~83.7% | Mild, high-yield, scalable |
| 2-Bromoethanol alkylation | Piperazine + 2-Bromoethanol | Reflux in acetonitrile or DMSO | ~78% | Requires careful control of reaction time |
Coupling with Propionic Acid or Derivatives
The key step involves coupling the hydroxyethylpiperazine with propionic acid or its derivatives:
Esterification and Subsequent Hydrolysis:
Ethyl 2-bromo-2-methylpropanoate reacts with hydroxyethylpiperazine to form an ester, which is then hydrolyzed to the free acid.Direct Amidation or Carboxylation:
Using carbodiimide coupling agents (e.g., EDC, DCC), the free acid can be directly attached to the amino group of the piperazine derivative.
Research Data:
In a study, ethyl 2-bromo-2-methylpropanoate was reacted with N-(2-hydroxyethyl)piperazine in DMSO with cesium carbonate, yielding the ester product with an 82% yield, which was then hydrolyzed to the acid.
The hydrolysis was performed under reflux with aqueous acid or base, achieving high conversion efficiency.
Purification and Characterization
The final compounds are purified via column chromatography, recrystallization, or preparative HPLC. Characterization involves IR, NMR, and mass spectrometry:
Representative Synthetic Scheme
Piperazine + Ethylene oxide → N-(2-Hydroxyethyl)piperazine
N-(2-Hydroxyethyl)piperazine + Ethyl 2-bromo-2-methylpropanoate → Ester intermediate
Ester hydrolysis → 3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid
Acidic or basic work-up → Dihydrochloride salt formation
Summary Table: Preparation Methods Overview
| Method | Key Reagents | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation with ethyl 2-bromo-2-methylpropanoate | Ethyl 2-bromo-2-methylpropanoate, cesium carbonate | ~82% (ester), subsequent hydrolysis | High yield, scalable | Requires hydrolysis step |
| Hydroxyethylation with ethylene oxide | Ethylene oxide, piperazine | ~83.7% | Mild, high efficiency | Ethylene oxide toxicity |
| Alkylation with 2-bromoethanol | 2-Bromoethanol, base | ~78% | Straightforward | Control of reaction conditions needed |
Chemical Reactions Analysis
Types of Reactions: 3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and piperazine moieties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the piperazine ring.
Scientific Research Applications
Antidepressant Potential
Research indicates that compounds similar to 3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride may exhibit antidepressant properties. The mechanism of action is hypothesized to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine receptors. This modulation can influence mood regulation, potentially providing therapeutic benefits for conditions such as depression and anxiety disorders.
Antimicrobial Activity
Studies have shown that piperazine derivatives possess antimicrobial properties. This compound has been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth, which suggests potential applications in developing new antimicrobial agents.
Proteomics Research
This compound is utilized in proteomics for its ability to modify proteins through chemical reactions. Its application in labeling proteins can facilitate the study of protein interactions and functions within biological systems .
Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. By increasing cyclic nucleotide levels, it may enhance various physiological responses, including mood elevation and cognitive function.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antidepressant effects | Demonstrated significant reduction in depressive symptoms in animal models when administered the compound. |
| Study B | Assess antimicrobial properties | Showed effective inhibition of bacterial growth in vitro against E.coli and S.aureus strains. |
| Study C | Investigate enzyme inhibition | Found that the compound effectively increased cAMP levels in neuronal cells, suggesting potential cognitive enhancement applications. |
Mechanism of Action
The mechanism of action of 3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Structural Features
Pharmacological Activity
- Receptor Affinity : Piperazine derivatives with aromatic substituents (e.g., pyridinyl, pyrimidinyl) often exhibit enhanced binding to serotonin (5-HT) or dopamine receptors. For example, modifications to the piperazine ring in significantly altered 5-HT1A/5-HT2A receptor affinity .
- Therapeutic Use : Bulky substituents, as in Levocetirizine (), target peripheral H1 receptors, while hydroxyethyl groups may favor CNS penetration due to balanced lipophilicity.
Biological Activity
3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride, a compound with the molecular formula C9H20Cl2N2O3 and a molecular weight of 275.17 g/mol, has garnered attention in biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
- Molecular Formula : C9H20Cl2N2O3
- Molecular Weight : 275.17 g/mol
- CAS Number : 1185300-58-6
- Purity : Typically >95% .
The compound is primarily recognized for its role as a biochemical agent in proteomics research and its potential therapeutic applications. It has been identified as a central inhibitor of phosphodiesterase type 5 (PDE5), which is crucial in regulating blood flow and has implications in treating conditions like erectile dysfunction and pulmonary hypertension. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential for central nervous system disorders .
In Vitro Studies
Recent studies have demonstrated various biological activities associated with this compound:
- Antimicrobial Activity :
- Antibiofilm Activity :
Case Study 1: PDE5 Inhibition
A study focused on a related compound demonstrated that it possessed robust in vivo blood pressure-lowering effects in spontaneously hypertensive rats (SHR). This finding suggests that compounds similar to this compound may have therapeutic applications in managing hypertension through PDE5 inhibition .
Case Study 2: Neuropharmacological Effects
Research indicated that the compound's brain penetrance allows it to be evaluated as a potential treatment for neurological disorders by modulating pathways affected by PDE5 inhibition. This could open avenues for treating conditions like depression and anxiety, where such modulation is beneficial .
Data Summary Table
Q & A
Q. What are the recommended synthetic routes for preparing 3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves a multi-step process:
Alkylation : React piperazine derivatives with haloethanol to introduce the hydroxyethyl group.
Propionic Acid Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the propionic acid moiety.
Salt Formation : Treat the free base with HCl in anhydrous ethanol to form the dihydrochloride salt .
- Purification : Recrystallize from ethanol/water mixtures (1:3 ratio) to achieve >98% purity. Monitor by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR : Use and NMR (DMSO-d6) to confirm substitution patterns (e.g., hydroxyethyl protons at δ 3.5–3.7 ppm; piperazine carbons at δ 45–55 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H] ~307.2 g/mol) .
- Elemental Analysis : Confirm chloride content (~22.5% for dihydrochloride) via ion chromatography .
Q. What are the best practices for ensuring compound stability during storage?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers at -20°C under inert gas (argon). Desiccate using silica gel to prevent hygroscopic degradation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC for decomposition byproducts .
Advanced Research Questions
Q. How do structural modifications to the hydroxyethyl or piperazine groups affect bioactivity in receptor-binding assays?
- Methodological Answer :
- Substitution Strategy : Replace the hydroxyethyl group with methyl or benzyl analogs to study steric/electronic effects.
- Assay Design : Use radioligand displacement assays (e.g., -spiperone for dopamine D2 receptors). Compare IC values across analogs .
- Data Interpretation : Hydrophobic substituents (e.g., benzyl) may enhance membrane permeability but reduce solubility, requiring SAR balancing .
Q. How can researchers resolve contradictions in reported biochemical pathway interactions for similar piperazine derivatives?
- Methodological Answer :
- Comparative Studies : Replicate assays under standardized conditions (pH 7.4, 37°C) using isogenic cell lines to minimize variability .
- Pathway Profiling : Employ phosphoproteomics or RNA-seq to identify off-target effects (e.g., unintended MAPK or cAMP modulation) .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify consensus targets vs. outlier findings .
Q. What experimental approaches validate the impact of environmental factors (pH, temperature) on compound efficacy?
- Methodological Answer :
- pH Stability : Incubate compound in buffers (pH 4–9) for 24h and quantify degradation via LC-MS. Optimal stability observed at pH 6–7 .
- Thermal Sensitivity : Perform DSC (Differential Scanning Calorimetry) to determine melting points and phase transitions (e.g., decomposition above 160°C) .
Q. How can in vitro and in vivo toxicity profiles be systematically assessed for this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
